![molecular formula C16H17FN2O B5494410 N-(2,4-dimethylphenyl)-N'-(2-fluorobenzyl)urea](/img/structure/B5494410.png)
N-(2,4-dimethylphenyl)-N'-(2-fluorobenzyl)urea
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Overview
Description
N-(2,4-dimethylphenyl)-N'-(2-fluorobenzyl)urea, also known as DFB, is a chemical compound that has been extensively studied for its potential use in scientific research. DFB is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
Mechanism of Action
N-(2,4-dimethylphenyl)-N'-(2-fluorobenzyl)urea acts as an inhibitor of acetylcholinesterase by binding to the enzyme and preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the brain, which can enhance cognitive function and memory. Additionally, N-(2,4-dimethylphenyl)-N'-(2-fluorobenzyl)urea has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N'-(2-fluorobenzyl)urea has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, N-(2,4-dimethylphenyl)-N'-(2-fluorobenzyl)urea has been shown to have anti-inflammatory and antioxidant properties. Studies have also suggested that N-(2,4-dimethylphenyl)-N'-(2-fluorobenzyl)urea may have potential as a treatment for Alzheimer's disease, due to its ability to increase levels of acetylcholine in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,4-dimethylphenyl)-N'-(2-fluorobenzyl)urea in lab experiments is its potent inhibition of acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. However, one limitation of N-(2,4-dimethylphenyl)-N'-(2-fluorobenzyl)urea is its potential toxicity, which can be a concern when working with laboratory animals.
Future Directions
There are a number of potential future directions for research on N-(2,4-dimethylphenyl)-N'-(2-fluorobenzyl)urea. One area of interest is the development of new drugs based on N-(2,4-dimethylphenyl)-N'-(2-fluorobenzyl)urea, which could have potential applications in the treatment of Alzheimer's disease and other neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2,4-dimethylphenyl)-N'-(2-fluorobenzyl)urea, as well as its potential toxicity.
Synthesis Methods
N-(2,4-dimethylphenyl)-N'-(2-fluorobenzyl)urea can be synthesized using a number of different methods, including the reaction of 2,4-dimethylphenyl isocyanate with 2-fluorobenzylamine. Other methods include the reaction of 2,4-dimethylphenyl isocyanate with 2-fluorobenzyl alcohol, or the reaction of 2,4-dimethylphenyl isocyanate with 2-fluorobenzyl chloride.
Scientific Research Applications
N-(2,4-dimethylphenyl)-N'-(2-fluorobenzyl)urea has been used extensively in scientific research, particularly in the fields of neuroscience and pharmacology. Studies have shown that N-(2,4-dimethylphenyl)-N'-(2-fluorobenzyl)urea can act as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory.
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[(2-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-11-7-8-15(12(2)9-11)19-16(20)18-10-13-5-3-4-6-14(13)17/h3-9H,10H2,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBGOYAXGASXID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=CC=CC=C2F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-3-(2-fluorobenzyl)urea |
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